molecular formula C10H19NO3 B143537 Tert-butyl 4-hydroxypiperidine-1-carboxylate CAS No. 109384-19-2

Tert-butyl 4-hydroxypiperidine-1-carboxylate

Cat. No. B143537
M. Wt: 201.26 g/mol
InChI Key: PWQLFIKTGRINFF-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxypiperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a piperidine ring, a tert-butyl group, and a hydroxypiperidine moiety. This compound is utilized in the synthesis of ligands, pharmaceuticals, and other organic molecules due to its versatile reactivity and steric properties .

Synthesis Analysis

The synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate and its derivatives has been explored in several studies. Methods include the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with various reagents such as L-selectride, leading to the formation of cis and trans isomers of the hydroxypiperidine derivatives . Another approach involves starting from commercially available chiral lactone, which is then transformed through a series of reactions including epimerization and hydrolysis to yield the desired compound . Additionally, the synthesis of related compounds with substituents like the 3-allyl group or the 4-formyl group has been reported, highlighting the versatility of the tert-butyl 4-hydroxypiperidine-1-carboxylate scaffold in organic synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction studies. These analyses reveal details such as the chair conformation of the piperidine ring, the presence of intramolecular hydrogen bonds, and the steric effects of the tert-butyl group . The crystal structures often show how bulky substituents influence the packing of molecules in the solid state, preventing certain types of intermolecular interactions .

Chemical Reactions Analysis

Tert-butyl 4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions that are essential for the synthesis of target molecules. For instance, it can participate in condensation reactions to form oxadiazolyl derivatives , or it can be used as a starting material for the synthesis of compounds containing dioxaborolan or pyrazolyl groups . Schiff base formation is another reaction that this compound can undergo when coupled with aromatic aldehydes . These reactions are crucial for the development of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of the tert-butyl group imparts solubility and steric effects, while the hydroxypiperidine moiety contributes to the compound's reactivity. Spectroscopic data such as NMR, IR, and MS provide insights into the electronic environment of the molecule and its functional groups . Thermal and computational analyses, including DFT studies, offer additional information on the stability and electronic properties of these compounds .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Substituted Derivatives

    Tert-butyl 4-hydroxypiperidine-1-carboxylate is used in the synthesis of various substituted derivatives. For example, it can be converted into tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates via reactions with L-selectride and other reagents (Boev et al., 2015).

  • Creation of New Scaffolds for Piperidine Synthesis

    It serves as a starting material for creating new scaffolds in the preparation of substituted piperidines, such as tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate (Harmsen et al., 2011).

  • Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors

    This compound is an important intermediate in synthesizing novel inhibitors like CP-690550 (Xin-zhi, 2011).

Chemical Properties and Studies

  • Study of Molecular Packing and Structure

    X-ray studies have revealed insights into the molecular structure and packing of certain derivatives of tert-butyl 4-hydroxypiperidine-1-carboxylate, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate (Didierjean et al., 2004).

  • Applications in Bioactive Compound Synthesis

    The compound is used as an intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).

  • Involvement in Stereoselective Syntheses

    It plays a role in stereoselective syntheses of other complex molecules, demonstrating its versatility in organic chemistry (Moskalenko & Boev, 2014).

Safety And Hazards

Tert-butyl 4-hydroxypiperidine-1-carboxylate may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

Future Directions

Tert-butyl 4-hydroxypiperidine-1-carboxylate has potential applications in the synthesis of various inhibitors . Its use in the preparation of 1-alkyloxy-2-methoxy-4-nitrobenzene fragments, which are potent human glutaminyl cyclase inhibitors, suggests potential future directions in medicinal chemistry .

properties

IUPAC Name

tert-butyl 4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQLFIKTGRINFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Record name 1-boc-4-piperidinol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349203
Record name n-boc-4-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxypiperidine-1-carboxylate

CAS RN

109384-19-2
Record name 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109384-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-boc-4-hydroxypiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester
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Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-oxo-1-piperidinecarboxylate (179.24 g, 899.62 mmol) in anhydrous methanol (1.5 L) at 0° C. under a nitrogen atmosphere was treated with sodium borohydride (34.03 g, 899.62 mmol). Sodium borohydride was added portion-wise (5 g every 10 minutes). The ice bath was removed 20 minutes after the last addition of sodium borohydride, and the reaction mixture stirred for 72 hours. To the reaction solution, 1 N sodium hydroxide aqueous solution (1 L) was added, and allowed to stir for 2 hours. The organic layer was removed under reduced pressure, and anhydrous diethyl ether (200 mL) was added. The aqueous layer was extracted with anhydrous diethyl ether (1.5 L). The organic layers were combined, washed with brine, dried over magnesium sulfate, filtered and evaporated under reduced pressure to give a yellow oil. The product was further dried under high vacuum to remove residual solvent to give 177.04 g (97%) of tert-butyl 4-hydroxy-1-piperidinecarboxylate as a white solid. 1H NMR (DMSO-d6, 400 MHz) δ 4.688(s, 1H), 3.678-3.589(m, 3H), 2.940(m, 2H), 1.689-1.646(m, 2H), 1.385(s, 9H), 1.252-1.212(m, 2H).
Quantity
179.24 g
Type
reactant
Reaction Step One
Quantity
34.03 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium borohydride (5.7 g, 0.15 mol) was added in portions to a solution of tert-butyl 4-oxopiperidine-1-carboxylate (15 g, 75 mmol) in THF/MeOH (150 mL/30 mL) at −10° C. The reaction mixture was stirred for 30 min at −10° C. and then poured into ice-water (300 mL). The resulting mixture was extracted with EtOAc (300 mL×3) and the combined extracts were dried over anhydrous sodium sulfate and concentrated to afford tert-butyl 4-hydroxypiperidine-1-carboxylate (13.2 g, 87% yield).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Prepared according to the method for the preparation of 4-(4-bromophenyl)-piperazine-1-carboxylic acid tert-butyl ester, from 4-hydroxypiperidine (18.4 g), to give the title compound as a light orange oil that crystalised from hexane (25.6 g, 71%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Sodium borohydride (3.8 g, 100.4 mmol) was added in portions to a solution of tert-butyl 4-oxo-1-piperidinecarboxylate (20 g, 100.4 mmol) in methanol (600 mL) at 0° C. After 15 minutes, the ice-water bath was removed and the reaction mixture was stirred at room temperature for 3 hours. Sodium hydroxide (1.0 N, 100 mL) was added and the organic solvent was evaporated. The aqueous was extracted with ether four times. The combined organic layer was washed with water then brine, dried over MgSO4, filtered and evaporated to give tert-butyl 4-hydroxy-1-piperidinecarboxylate (20.48 g, 100%). 1H NMR (CDCl3) δ 1.48 (s, 9H), 1.63 (m, 2H), 1.87 (m, 2H), 3.03 (m, 2H), 3.83 (m, 3H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

tert-Butyl 4-oxo-1-piperidinecarboxylate (20 g, 100.4 mmol) was dissolved in methanol (250 mL) then cooled to 0° C. and sodium borohydride (3.8 g, 100.4 mmol) was added over 10 min. The reaction mixture was warmed from 0° C. to room temperature. After 4 hours, the reaction was concentrated under reduced pressure and the remaining syrup was dissolved in 3:1 dichloromethane/isopropanol (400 mL). The organic layer was washed with aqueous 1N sodium hydroxide (200 mL). The aqueous layer was then extracted with 3:1 dichloromethane/isopropanol (3×150 mL). The organic layers were washed with brine (400 mL) then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield tert-butyl 4-hydroxy-1-piperidinecarboxylate as a light yellow syrup (20 g, 100.4 mmol). 1H NMR (d6-DMSO): δ 1.21-1.28 (m, 2H), 1.38 (s, 9H), 1.65-1.69 (m, 2H), 2.94-2.96 (m, 2H), 3.59-3.68 (m, 3H), 4.68 (d, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-hydroxypiperidine-1-carboxylate
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
107
Citations
D Kong, Y Zhang, T Xu, Y Zhou… - 2016 4th International …, 2016 - atlantis-press.com
… Methanesulfonyl chloride (85.4g, 0.746mol) was slowly added to a mixture of tert-butyl4-hydroxypiperidine-1-carboxylate (100g, 0.498mol), tiethylamine (55.3g, 0.545mol) and tert-butyl …
Number of citations: 0 www.atlantis-press.com
G Wang, L Chen, T Xian, Y Liang, X Zhang… - Organic & …, 2014 - pubs.rsc.org
… The nucleophilic displacement reaction between 4-chloro-quinoline and tert-butyl 4-mercaptopiperidine-1-carboxylate 9a or tert-butyl 4-hydroxypiperidine-1-carboxylate 9b easily gave …
Number of citations: 13 pubs.rsc.org
RR Dandu, JA Lyons, R Raddatz, Z Huang… - Bioorganic & medicinal …, 2012 - Elsevier
… Mitsunobu reaction of 7 with tert-butyl 4-hydroxypiperidine-1-carboxylate in the presence of triphenylphosphine and diethyl azodicarboxylate produced the desired ether derivative 8. …
Number of citations: 10 www.sciencedirect.com
J Wang, YL Liang, J Qu - scholar.archive.org
All reactions were carried out in aerial atmosphere, unless otherwise mentioned. Water was purchased from Watson water or from Milli-Q® Ultrapure Water Purification System. Flash …
Number of citations: 0 scholar.archive.org
J Li, Y Ma, Z Wang, Q Liu, GA Solan, Y Ma… - Dalton …, 2018 - pubs.rsc.org
… Furthermore, high isolated yields of 90 and 88% of tert-butyl-4-hydroxypiperidine-1-carboxylate were obtained using both E and F, respectively (entry 17, Table 5). Clearly, both …
Number of citations: 6 pubs.rsc.org
LF Zeng, XH Jiang, T Sanchez, HS Zhang… - Bioorganic & medicinal …, 2008 - Elsevier
… converted to tert-butyl 4-amino-piperidine-1-carboxylate 14 by palladium-catalyzed hydrogenation in the ammonia saturated methanol, or tert-butyl 4-hydroxypiperidine-1-carboxylate …
Number of citations: 36 www.sciencedirect.com
YE Kwon, JY Park, KT No, JH Shin, SK Lee… - Bioorganic & medicinal …, 2007 - Elsevier
With the goal of developing Alzheimer’s disease therapeutics, we have designed and synthesized new piperidine derivatives having dual action of acetylcholinesterase (AChE) and beta…
Number of citations: 122 www.sciencedirect.com
TM Tran - 2022 - search.proquest.com
… Initially, the reaction for compound 2 called for a solution of tertbutyl 4-hydroxypiperidine-1- carboxylate and 4,6-dichloro-5-fluoropyrimidine, with the tertbutoxide solution slowly being …
Number of citations: 0 search.proquest.com
T Troxler, D Feuerbach, X Zhang, CR Yang… - …, 2019 - Wiley Online Library
… 1-(tert-Butoxycarbonyl)piperidin-4-yl 4-isopropylpiperazine-1-carboxylate: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (4.4 g, 21.9 mmol) in CH 2 Cl 2 (100 mL) was …
K Sato, H Sugimoto, K Rikimaru, H Imoto… - Bioorganic & Medicinal …, 2014 - Elsevier
… To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (29, 20.1 g, 100 mmol) in a mixed solvent of THF (100 mL) and DMF (100 mL) was added sodium hydride (60% oil …
Number of citations: 36 www.sciencedirect.com

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